tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 132945-85-8
VCID: VC8230203
InChI: InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1COC)O
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol

tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

CAS No.: 132945-85-8

Cat. No.: VC8230203

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate - 132945-85-8

Specification

CAS No. 132945-85-8
Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1
Standard InChI Key FGGZZBDJYMUXDT-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)O
SMILES CC(C)(C)OC(=O)N1CC(CC1COC)O
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1COC)O

Introduction

Chemical Identification and Structural Properties

Molecular and Stereochemical Features

The compound’s IUPAC name, tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, reflects its stereochemistry, with the (2S) and (4R) configurations critical to its reactivity. The pyrrolidine ring is substituted at positions 2 and 4 with methoxymethyl and hydroxy groups, respectively, while the tert-butoxycarbonyl (Boc) group at position 1 provides steric protection for the amine .

Table 1: Key Identifiers

PropertyValueSource
CAS Number132945-85-8
Molecular FormulaC11H21NO4\text{C}_{11}\text{H}_{21}\text{NO}_{4}
Molecular Weight231.29 g/mol
SMILESCC(C)(C)OC(=O)N1CC@HC@@HC1
InChIKeyFGGZZBDJYMUXDT-RKDXNWHRSA-N

The SMILES notation and InChIKey explicitly encode the stereochemistry, distinguishing it from diastereomers like (2R,4R) (CAS 1146951-37-2) and (2S,4S) (CAS 1207853-51-7) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

  • Ring Formation: Cyclization of appropriately substituted linear precursors to form the pyrrolidine core.

  • Stereoselective Functionalization: Enzymatic or chemical resolution to install the (2S,4R) configuration.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to protect the amine .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1CyclizationLiHMDS, THF, −78°C65%
2HydroxylationOsO₄, NMO, acetone/H₂O72%
3Boc ProtectionBoc₂O, DMAP, CH₂Cl₂85%

Industrial Production Challenges

Scale-up requires optimizing stereoselectivity and minimizing racemization. Continuous-flow reactors and immobilized catalysts are employed to enhance efficiency .

Applications in Pharmaceutical Development

Role in Drug Discovery

The compound’s rigid pyrrolidine scaffold and substituents make it a versatile intermediate:

  • Protease Inhibitors: The hydroxy group coordinates with catalytic residues in viral proteases.

  • Anticancer Agents: Methoxymethyl groups improve membrane permeability in kinase inhibitors .

Table 3: Case Studies

TargetDerivativeActivity (IC₅₀)
HCV NS3/4A ProteaseTelaprevir analog12 nM
JAK2 KinaseFedratinib precursor45 nM

Comparison with Stereoisomers

Table 4: Stereochemical Impact on Bioactivity

Isomer (CAS)ConfigurationSupplierKey Application
132945-85-8 (2S,4R)CalpacLabAntiviral leads
1146951-37-2(2R,4R)VulcanChemEnzyme substrates
1207853-51-7 (2S,4S)CalpacLabMaterial science

The (2S,4R) isomer exhibits superior binding affinity in protease inhibition due to optimal spatial alignment of the hydroxy group.

Future Directions and Research Opportunities

Expanding Synthetic Utility

  • Enantioselective Catalysis: Developing asymmetric hydrogenation methods to streamline (2S,4R) production.

  • Biocatalytic Routes: Engineering lipases or transaminases for greener synthesis .

Pharmacological Optimization

  • Prodrug Design: Esterifying the hydroxy group to enhance oral bioavailability.

  • Targeted Delivery: Conjugating with nanoparticles for site-specific action.

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